molecular formula C24H16ClIO4 B5115542 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione

2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B5115542
M. Wt: 530.7 g/mol
InChI Key: AXFYLTRJKZSTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione, also known as CMI-977, is a synthetic compound that belongs to the family of indene-1,3-diones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

The exact mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of various genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activity, this compound may reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis in cancer cells, inhibits cell proliferation, and reduces tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of T cells, and reduces tissue damage. In autoimmune disorders, this compound inhibits the activation of T cells and reduces the production of autoantibodies.

Advantages and Limitations for Lab Experiments

2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. Its effects on normal cells and tissues are not fully understood, and its potential side effects need to be further investigated.

Future Directions

There are several future directions for the research on 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione. First, further studies are needed to elucidate the exact mechanism of action of this compound, particularly its effects on the regulation of NF-κB activity. Second, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases, need to be further explored. Third, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of NF-κB activity, which plays a key role in the regulation of various genes involved in inflammation, immune response, and cell survival. This compound has several advantages for lab experiments, but also has some limitations that need to be further investigated. Future research on this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde with 3-iodo-4-methoxybenzyl bromide in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol in the presence of trifluoroacetic acid and triethylamine to obtain this compound.

Scientific Research Applications

2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, this compound has been shown to inhibit the activation of T cells and reduce the production of autoantibodies.

Properties

IUPAC Name

2-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClIO4/c1-29-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(26)24(21)30-13-14-6-8-16(25)9-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYLTRJKZSTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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